

# Application Notes & Protocols for the Analytical Characterization of Starch from Trapa natans

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## Compound of Interest

Compound Name: *Caltrop*

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These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of starch extracted from *Trapa natans* (water **caltrop**). This information is crucial for understanding the physicochemical, morphological, thermal, and functional properties of this unique starch, enabling its potential application in the food, pharmaceutical, and textile industries.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Chemical Composition Analysis

A fundamental step in starch characterization is the determination of its chemical composition, which includes moisture, protein, ash, amylose, and amylopectin content. These parameters influence the functional properties of the starch.

## Quantitative Data Summary

Parameter	Value Range	Reference Method
Moisture Content (%)	9.78 - <13	AACC (1995)[4]
Crude Protein (%)	0.11 - 0.4	AACC (1995)[4]
Ash Content (%)	0.006 - 0.07	AACC (1995)[4]
Starch Content (%)	80 - 98.18 (dry weight basis)	AOAC (1995) Polarimetric[4]
Amylose Content (%)	23.89 - 29.62	Spectrophotometric[4][5]
Amylopectin Content (%)	76.11 - By difference	By difference

## Experimental Protocols

### 1.2.1. Starch Extraction from Trapa natans

- Preparation: Collect fresh Trapa natans fruits, wash them thoroughly, and peel to obtain the kernels.[4]
- Grinding: Grind 1 kg of kernels in a blender with 2 L of a 0.2% sodium hydroxide solution.[4]
- Sieving: Filter the resulting slurry through 100- and 200-mesh sieves.[4]
- Centrifugation: Centrifuge the filtrate at 1000 x g.[4]
- Washing: Resuspend the sediment in two volumes of water and centrifuge again. Repeat this washing step until the supernatant is clear.[4]
- Drying: Dry the resulting starch in an air oven at  $45 \pm 1^{\circ}\text{C}$  until the moisture content is below 13%. [4]

### 1.2.2. Determination of Amylose Content

The apparent amylose content can be determined using a spectrophotometric method based on the formation of a complex between amylose and iodine.

- Sample Preparation: Disperse a known weight of starch in ethanol and then dissolve in 1 M NaOH.

- **Color Development:** Take an aliquot of the dispersed starch solution and add 0.1 M acetic acid and an iodine solution (I<sub>2</sub>-KI).
- **Spectrophotometry:** Measure the absorbance at a specific wavelength (e.g., 620 nm) against a blank.
- **Calculation:** Calculate the amylose content by comparing the absorbance to a standard curve prepared with pure amylose. A six-point wavelength spectrophotometric analysis can also be employed for more accurate determination.<sup>[4]</sup>

## Morphological Characterization

The size, shape, and surface characteristics of starch granules are critical for its functional properties. Scanning Electron Microscopy (SEM) is the primary technique for this analysis.

## Key Findings

- *Trapa natans* starch granules are generally oval to irregular or cuboidal in shape.<sup>[6]</sup>
- A unique feature is the presence of horn-like protrusions from the surface of some granules.<sup>[4][7][8]</sup>
- The granule size can range from approximately 6.25 µm to 32.2 µm.<sup>[9][10]</sup>

## Experimental Protocol: Scanning Electron Microscopy (SEM)

- **Sample Preparation:** Mount a small amount of dry starch powder onto an aluminum stub using double-sided adhesive tape.
- **Sputter Coating:** Coat the sample with a thin layer of gold or gold-palladium in a sputter coater to make it conductive.
- **Imaging:** Place the stub in the SEM chamber and evacuate to a high vacuum.
- **Analysis:** Scan the sample with a focused beam of electrons and capture the secondary electron images at various magnifications to observe the granule morphology.

## Thermal Properties Analysis

Differential Scanning Calorimetry (DSC) is employed to determine the thermal properties of the starch, specifically the gelatinization temperatures and the energy required for this phase transition.

### Quantitative Data Summary

Parameter	Value Range (°C)
Onset Temperature (To)	66.97 - 75
Peak Temperature (Tp)	71.7 - 76.77
Conclusion Temperature (Tc)	73.6 - 75.1
Enthalpy of Gelatinization ( $\Delta H_{gel}$ ) (J/g)	Lower than corn and potato starches <a href="#">[6]</a>

Note: These values can vary depending on the specific variety of *Trapa natans* and the analytical conditions.[\[6\]](#)

## Experimental Protocol: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** Accurately weigh about 3-4 mg of starch (dry weight basis) into an aluminum DSC pan.
- **Hydration:** Add a specific amount of distilled water (e.g., a 1:2 starch-to-water ratio) to the pan and seal it hermetically.
- **Equilibration:** Allow the sealed pan to equilibrate at room temperature for at least one hour.
- **Thermal Analysis:** Place the sample pan and an empty reference pan in the DSC instrument.
- **Heating Program:** Heat the sample at a constant rate (e.g., 10°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 120°C).
- **Data Analysis:** Analyze the resulting thermogram to determine the onset (To), peak (Tp), and conclusion (Tc) temperatures of gelatinization, as well as the enthalpy of gelatinization

( $\Delta H_{gel}$ ).

## Pasting Properties Analysis

The pasting properties of starch are crucial for its application in food products as they describe the behavior of starch when heated in the presence of water. These properties are typically measured using a Rapid Visco-Analyser (RVA) or a Brabender Amylograph.

### Quantitative Data Summary

Parameter	Value Range
Pasting Temperature (°C)	71 - 83
Peak Viscosity (mPa·s)	5554
Breakdown Viscosity (mPa·s)	Higher than corn and potato starches[6]
Setback Viscosity (mPa·s)	Higher than corn and potato starches[6]

Note: Viscosity values are highly dependent on the starch concentration and the specific RVA profile used.[6]

### Experimental Protocol: Rapid Visco-Analyser (RVA)

- **Sample Preparation:** Prepare a starch suspension of a specific concentration (e.g., 6% w/w) in distilled water.[6]
- **RVA Analysis:** Transfer the suspension to an RVA canister.
- **Heating and Cooling Profile:** Subject the sample to a programmed heating and cooling cycle. A typical profile is:
  - Hold at 50°C for 1 minute.[6]
  - Heat from 50°C to 95°C at a rate of 12°C/min.[6]
  - Hold at 95°C for 2.5 minutes.[6]
  - Cool from 95°C to 50°C at a rate of 12°C/min.[6]

- Hold at 50°C for 2 minutes.[\[6\]](#)
- Data Collection: Record the viscosity profile throughout the cycle.
- Parameter Extraction: From the viscogram, determine the pasting temperature, peak viscosity, trough viscosity, final viscosity, breakdown viscosity (peak - trough), and setback viscosity (final - trough).[\[6\]](#)

## Crystalline Structure Analysis

X-ray Diffraction (XRD) is used to investigate the crystalline nature of the starch granules. Starches are semi-crystalline and can exhibit different crystalline patterns (A, B, or C-type).

## Key Findings

- Trapa natans starch typically exhibits an A-type or a C-type (specifically CA-type) crystalline structure.[\[7\]](#)[\[9\]](#)[\[11\]](#)

## Experimental Protocol: X-ray Diffraction (XRD)

- Sample Preparation: Pack the dry starch powder into a sample holder.
- XRD Analysis: Mount the sample holder in an X-ray diffractometer.
- Data Acquisition: Scan the sample over a range of  $2\theta$  angles (e.g.,  $4^\circ$  to  $40^\circ$ ) using Cu K $\alpha$  radiation.
- Pattern Analysis: Analyze the resulting diffraction pattern to identify the characteristic peaks corresponding to the crystalline type. A-type starch shows strong peaks at  $2\theta$  of approximately  $15^\circ$ ,  $17^\circ$ ,  $18^\circ$ , and  $23^\circ$ .[\[11\]](#)

## Functional Properties

Functional properties such as swelling power, solubility, water binding capacity, paste clarity, and freeze-thaw stability are important indicators of how the starch will behave in various applications.

## Quantitative Data Summary

Property	Observation
Swelling Power (g/g)	9.7 (lower than potato starch)[6]
Solubility	Slightly lower than corn starch[6]
Water Binding Capacity	Increases with temperature from 50-90°C[4]
Paste Clarity	Declines upon storage[4]
Freeze-Thaw Stability	Shows an increase in syneresis during freeze-thaw cycles[4]

## Experimental Protocols

### 6.2.1. Swelling Power and Solubility

- Suspension Preparation: Prepare a 1% (w/w) starch suspension in a centrifuge tube.[4]
- Heating: Heat the suspension in a water bath at a specific temperature (e.g., 90°C) for 30 minutes with constant shaking.[4]
- Centrifugation: Cool the tube to room temperature and centrifuge at 3000 x g for 15 minutes. [4]
- Solubility: Carefully decant the supernatant into a pre-weighed dish, dry it in an oven at 110°C, and weigh the dried solids. Calculate solubility as the percentage of dried supernatant weight to the initial starch weight.
- Swelling Power: Weigh the sediment (swollen starch). Calculate swelling power as the weight of the swollen sediment divided by the initial dry weight of the starch, corrected for solubles.

### 6.2.2. Paste Clarity

- Paste Preparation: Prepare a 1% starch suspension and heat it in a boiling water bath for 30 minutes with intermittent shaking.[4]

- **Clarity Measurement:** Cool the paste to room temperature and measure its transmittance at 650 nm using a spectrophotometer, with water as a blank.[\[4\]](#)
- **Storage Effect:** Store the paste at 4°C and measure the transmittance at regular intervals to assess changes in clarity over time.

## Rheological Properties

Rheological measurements provide insights into the flow and deformation behavior of the starch paste, which is important for applications where texture is a key attribute.

## Key Findings

- *Trapa natans* starch pastes exhibit shear-thinning behavior.[\[12\]](#)
- The storage modulus ( $G'$ ) is typically higher than the loss modulus ( $G''$ ), indicating solid-gel characteristics.[\[13\]](#)

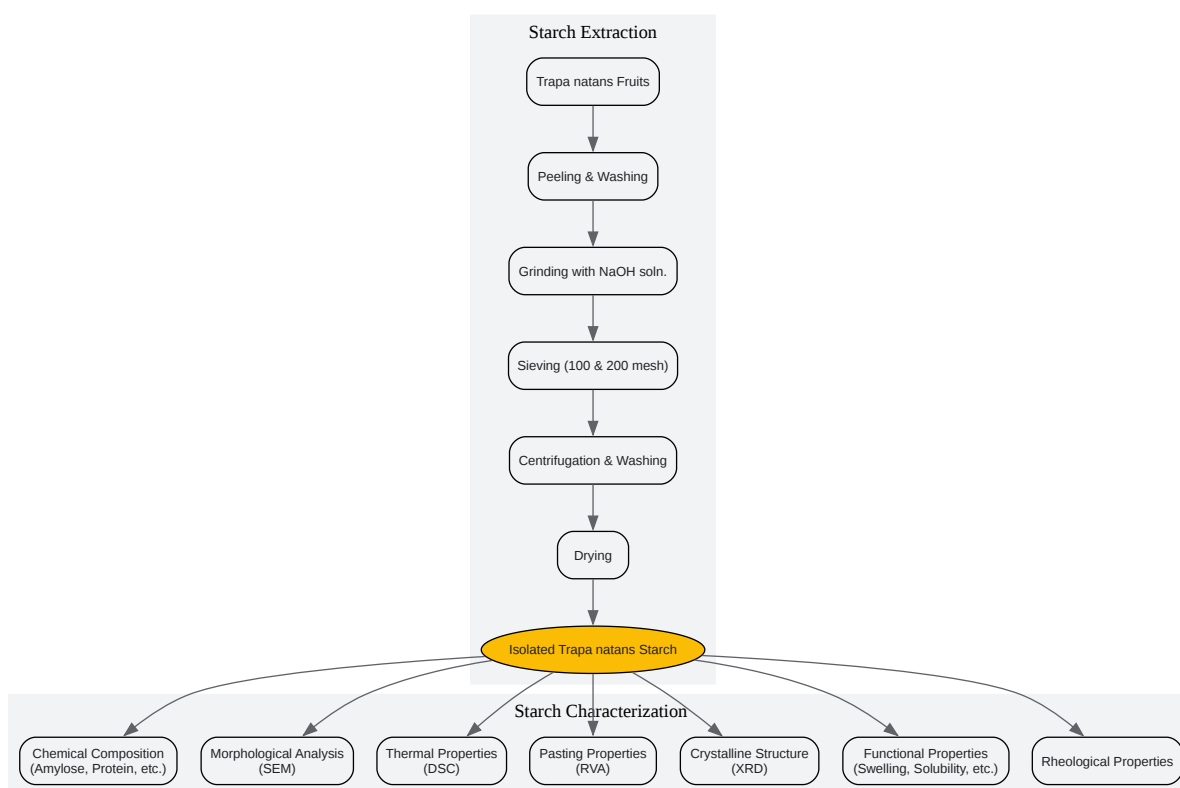
## Experimental Protocol: Dynamic Rheological Measurement

- **Sample Preparation:** Prepare a starch paste of a defined concentration, often using the RVA to ensure consistent gelatinization.
- **Rheometer Setup:** Use a rheometer equipped with a parallel plate or cone-and-plate geometry.
- **Linear Viscoelastic Region (LVER) Determination:** Perform a strain sweep at a constant frequency to determine the LVER where  $G'$  and  $G''$  are independent of the strain.
- **Frequency Sweep:** Perform a frequency sweep at a constant strain within the LVER (e.g., 1%) to measure the storage modulus ( $G'$ ), loss modulus ( $G''$ ), and loss tangent ( $\tan \delta$ ) as a function of angular frequency.[\[13\]](#)

## Visualizations



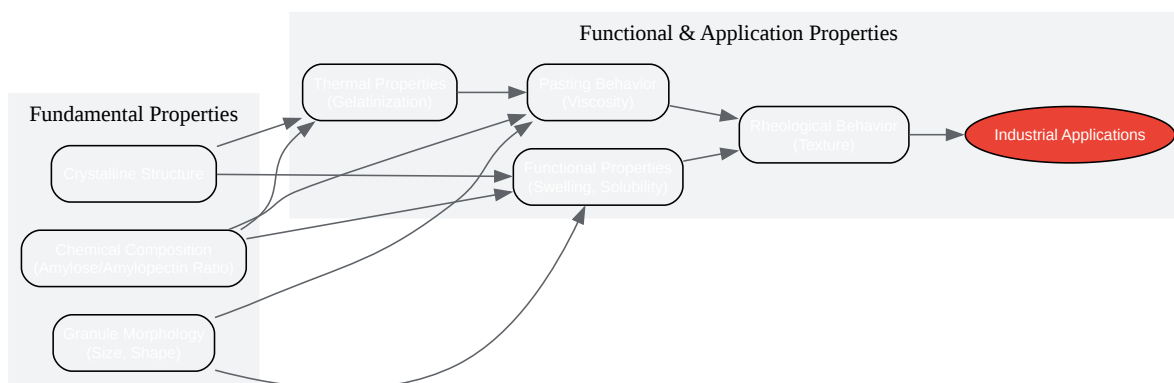
# Experimental Workflow for Trapa natans Starch Characterization



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Caption: Workflow for the extraction and characterization of *Trapa natans* starch.

## Logical Relationship of Starch Properties



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Caption: Interrelation of fundamental and functional properties of *Trapa natans* starch.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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